molecular formula C10H13NO4 B040452 Diethyl 1H-pyrrole-2,4-dicarboxylate CAS No. 55942-40-0

Diethyl 1H-pyrrole-2,4-dicarboxylate

Cat. No. B040452
CAS RN: 55942-40-0
M. Wt: 211.21 g/mol
InChI Key: SQDULIUHZHMBIC-UHFFFAOYSA-N
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Patent
US07030112B2

Procedure details

To a stirred solution of ethyl isocyanoacetate (0.02 mol, 2.3 mL) and DBU (3.0 g, 0.02 mol) in THF (30 mL) was added a solution of formaldehyde (0.6M THF solution, 16.6 mL, 0.01 mole) at 45-50° C. for a period of 15 min. After stirring for 5 hr at the same temperature, the reaction mixture was neutralized with HOAc and the solvents were removed under reduced pressure. The resulting oil was partitioned between satd. aq. NaHCO3 and EtOAc. The EtOAc layer was separated, dried with Na2SO4 and concentrated in vacuo to obtain a viscous oil which was chromatographed on silica (20% EtOAc—hexanes) to give 403A (0.80 g, 38%). MS Found: (M+H)+=212.0;
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
38%

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)CC1.C=[O:21].[CH3:22][C:23](O)=[O:24]>C1COCC1>[C:4]([C:3]1[NH:1][CH:2]=[C:19]([C:18]([O:24][CH2:23][CH3:22])=[O:21])[CH:9]=1)([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
3 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
16.6 mL
Type
reactant
Smiles
C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hr at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was partitioned between satd
CUSTOM
Type
CUSTOM
Details
The EtOAc layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a viscous oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica (20% EtOAc—hexanes)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)(OCC)C=1NC=C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.